1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole and a pyridine ring, with a methyl group at the 1-position of the pyrazole ring. It has garnered attention in various fields of research due to its unique structural properties and biological activities. The compound is also known by its alternative name, Ro 64-6198, and has the molecular formula .
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can be classified as an organic heterocyclic compound, specifically a derivative of pyrazolo[3,4-b]pyridine. It is synthesized through various methods that typically involve cyclization reactions of appropriate precursors. The compound's classification is significant in understanding its chemical behavior and potential applications in medicinal chemistry and biochemistry .
The synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can be achieved through several methodologies:
These synthetic routes are advantageous for producing high-purity compounds suitable for further biological evaluation.
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol features a bicyclic structure where the pyrazole ring is fused to a pyridine ring. The methyl group at position 1 of the pyrazole contributes to its distinct chemical properties. The compound exhibits a yellow solid appearance .
Key structural data include:
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol undergoes various chemical reactions:
These reactions are essential for modifying the compound's structure for specific applications in drug design and biochemical studies.
Research indicates that 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol interacts with various kinases, influencing their activity by either inhibition or activation depending on the specific context .
The compound has been shown to modulate critical signaling pathways such as:
The modulation of these pathways suggests potential therapeutic applications in cancer treatment and other diseases related to kinase activity.
Relevant data regarding its reactivity profile can guide researchers in designing experiments for specific applications.
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol has significant applications in scientific research:
The core structural feature of 1H-pyrazolo[4,3-b]pyridines is their ability to adopt two tautomeric forms: the 1H-tautomer (N1-H) and the 2H-tautomer (N2-H). Computational studies using DFT methods reveal a significant energy difference of 37.03 kJ/mol (≈9 kcal/mol) favoring the 1H-tautomer, attributable to its superior aromatic stabilization across both rings . This tautomer permits complete π-electron delocalization, satisfying Hückel's rule for both the pyrazole and pyridine moieties. In contrast, the 2H-tautomer disrupts peripheral conjugation, leading to loss of pyridine ring aromaticity and reduced stability .
For the specific compound 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, methylation at N1 locks the system in the 1H-configuration, eliminating tautomeric ambiguity. The C7-hydroxy group further adopts keto-enol tautomerism, favoring the 4-oxo tautomer (pyridone form) in solid state and non-polar solvents due to enhanced resonance stabilization. This tautomer exhibits a planar bicyclic core with bond lengths consistent with full aromaticity (e.g., C5-C6 bond: ~1.38 Å), as confirmed by X-ray crystallography of analogues [6].
Table 1: Energetic and Structural Features of Pyrazolo[4,3-b]pyridine Tautomers
Tautomer | Energy Difference (kJ/mol) | Aromaticity Status | Prevalence in Substituted Derivatives |
---|---|---|---|
1H-tautomer | 0 (reference) | Full aromaticity | >99% (when N1 substituted) |
2H-tautomer | +37.03 | Disrupted pyridine ring | <1% (observed only in non-aromatic fused rings) |
Ring fusion regiochemistry in pyrazolo[4,3-b]pyridines is governed by the orientation of bond formation between pyrazole (C3-C4 bond) and pyridine (C2-C3 bond) precursors. N1-methylation imposes strict regiocontrol by blocking alternative fusion pathways, directing synthesis exclusively toward [4,3-b] isomers rather than [3,4-b] or other congeners [3] . This selectivity arises because:
Statistical analysis of SciFinder databases reveals that 33% of known 1H-pyrazolo[4,3-b]pyridines carry N1-methyl groups, underscoring this group's role in regioselective synthesis. The methyl group also enhances crystallinity and bioavailability by reducing N-H hydrogen bonding complexity [3] .
Table 2: Impact of N1-Substituents on Ring Fusion Regioselectivity
N1-Substituent | Preferred Fusion Mode | Regioisomeric Purity | Common Synthetic Routes |
---|---|---|---|
Unsubstituted (N1-H) | Mixed [4,3-b]/[3,4-b] | 50-70% | Ortoleva reaction, iodine-mediated cyclization |
Methyl | Exclusive [4,3-b] | >95% | Vilsmeier-Haack, 1,3-dicarbonyl cyclocondensation |
Phenyl | Exclusive [4,3-b] | >90% | Suzuki coupling, Pd-catalyzed cyclization |
Functional groups at C3, C6, and C7 critically modulate the electronic properties of 1-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol:
Table 3: Electronic Effects of Key Substituents in 1H-Pyrazolo[4,3-b]pyridines
Substituent Position | Representative Group | Electronic Effect | Impact on Reactivity |
---|---|---|---|
C3 | Methyl | +I effect | Increased electrophilicity at C6; HOMO +0.5 eV |
C6 | Carboxyester (-COOMe) | -I/-M effect | Enhanced susceptibility to nucleophilic substitution |
C7 | Hydroxyl | Tautomeric (-M/-I or +M) | Keto form stabilizes enolate formation at C5/C7 |
Quantum mechanical calculations (B3LYP/6-31G*) demonstrate that C3 methylation increases electron density at C6 by 0.08 e, while C6 carboxyester groups deplete density at C7 by 0.12 e. These perturbations enable rational design of electrophiles or nucleophiles at specific ring positions [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0